1-(morpholin-4-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
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Description
Future Directions
The future directions for research on this compound could involve further exploration of its potential medicinal properties, particularly given the activity of similar compounds against Mycobacterium tuberculosis and as DPP-4 inhibitors . Further studies could also aim to elucidate its exact molecular structure and physical and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with proteins such asCathepsin F and non-specific serine/threonine protein kinase . These proteins play crucial roles in various biological processes, including protein degradation and signal transduction.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given its potential targets, it could influence pathways related to protein degradation (via cathepsin f) and signal transduction (via non-specific serine/threonine protein kinase) .
Result of Action
Based on its potential targets, it could influence protein degradation and signal transduction processes, potentially leading to changes in cellular function .
properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c25-17(23-11-13-26-14-12-23)15-21-7-9-24(10-8-21)18-19-4-3-16(20-18)22-5-1-2-6-22/h3-4H,1-2,5-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWKSFQCWLCSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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